molecular formula C8H13NO3S B016566 N-Acetyl-L-cysteine Allyl Ester CAS No. 145452-04-6

N-Acetyl-L-cysteine Allyl Ester

Cat. No.: B016566
CAS No.: 145452-04-6
M. Wt: 203.26 g/mol
InChI Key: KSHKPIFVSKLDQI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-cysteine Allyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3S and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • N,S-diacetyl-L-cysteine methyl ester has potential health benefits, including reducing phlegm, improving breath, and promoting antioxidation and antiinflammation (Jin Ying-xue, 2008).

  • The synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and its use in analyzing rodent coumarin metabolites through HPLC is another application (Eisenbrand, Otteneder, Tang, 2003).

  • N-acetylcysteine supplementation has multiple clinical applications, such as preventing chronic obstructive pulmonary disease exacerbation, protecting kidneys during imaging procedures, treating influenza virus, and aiding infertility treatment (Millea, 2009).

  • N-acetyl-L-cysteine supplementation extends lifespan and resistance to environmental stressors in Caenorhabditis elegans, likely due to increased stress-responsive gene expression (Oh, Park, Park, 2015).

  • Tri-n-butyltin(IV) derivatives of L-cysteine ethyl ester, N-acetyl L-cysteine, and Glutathione (reduced) show potential applications in coordination between cysteine and glycine residues (Domazetis, Magee, James, 1979).

  • NAC effectively reduces bacterial biofilm formation on stainless steel surfaces, inhibiting growth and reducing extracellular polysaccharide production (Olofsson, Hermansson, Elwing, 2003).

  • NAC shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora, Izzotti, Albini, D'Agostini, Bagnasco, Balansky, 2004).

  • S-allyl-l-cysteine (SAC) is well absorbed and has a long elimination half-life, with its metabolism influenced by liver and kidney activities, suggesting its use in pharmacokinetics studies (Amano, Kazamori, Itoh, Kodera, 2015).

  • NAC benzyl ester, ethyl ester, and amide derivatives show better binding with SARS-COV-2 protease than NAC drug, potentially benefiting COVID-19 treatment (Shntaif, Alrazzak, Bader, Almarzoqi, 2021).

  • Exogenous N-acetylcysteine alleviates heavy metal stress in wheat roots by promoting phenolic acids, supporting antioxidant defense systems (Colak, Torun, Grúz, Strnad, Ayaz, 2019).

Mechanism of Action

Target of Action

N-Acetyl-L-cysteine Allyl Ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a compound known for its antioxidant properties . The primary targets of NACAE are likely to be similar to those of NAC, which include various cellular components involved in oxidative stress and inflammation . NAC is also known to be a precursor in the formation of the antioxidant glutathione .

Mode of Action

NACAE, like NAC, is thought to exert its effects primarily through its antioxidant properties . It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells . Additionally, NACAE may also inhibit endoplasmic reticulum (ER) stress, which is involved in various neurological diseases .

Biochemical Pathways

NACAE is likely to affect several biochemical pathways due to its antioxidant properties. One key pathway is the glutathione synthesis pathway, where NAC serves as a precursor . By increasing the levels of glutathione, a potent antioxidant, NACAE can enhance the cell’s ability to neutralize ROS . Furthermore, NACAE has been shown to improve the synthesis of nerve growth factor .

Pharmacokinetics

NAC is known to have a bioavailability of about 10% when taken orally . The esterification of the carboxyl group of NAC, as in NACAE, increases its lipophilicity, thus potentially improving its pharmacokinetics .

Result of Action

The primary result of NACAE’s action is the reduction of oxidative stress within cells . This can have several downstream effects, including the protection of cells from damage, reduction of inflammation, and potential neuroprotective effects . In addition, NACAE has been shown to improve the synthesis of nerve growth factor, which could have implications for neurological health .

Action Environment

The action of NACAE can be influenced by various environmental factors. For instance, the presence of ROS in the cellular environment can enhance the antioxidant activity of NACAE . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of NACAE, although specific data on this is currently lacking.

Safety and Hazards

Personal protective equipment/face protection should be worn when handling N-Acetyl-L-cysteine Allyl Ester. It is also advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Future Directions

N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-cysteine Allyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to improve the synthesis of nerve growth factor, indicating that it interacts with the enzymes involved in this process .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For example, it has been shown to have neurotrophic effects, suggesting that it influences cell function

Molecular Mechanism

It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 42-44°C, suggesting that it is stable under normal laboratory conditions .

Dosage Effects in Animal Models

It is known that it is more bioavailable than standard glutathione and NAC supplements, suggesting that the required dosage might be lower .

Metabolic Pathways

It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be involved in the metabolism of this amino acid .

Transport and Distribution

It is known that it is soluble in various solvents, suggesting that it may be easily transported and distributed .

Subcellular Localization

It is known that it is a derivative of the amino acid L-cysteine, suggesting that it may be localized in the same compartments or organelles as this amino acid .

Properties

IUPAC Name

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKPIFVSKLDQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-L-cysteine Allyl Ester
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-cysteine Allyl Ester
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-cysteine Allyl Ester
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-cysteine Allyl Ester
Reactant of Route 5
Reactant of Route 5
N-Acetyl-L-cysteine Allyl Ester
Reactant of Route 6
N-Acetyl-L-cysteine Allyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.